molecular formula C7H5N3O2 B8790241 Methyl 5-cyanopyrimidine-2-carboxylate

Methyl 5-cyanopyrimidine-2-carboxylate

Cat. No.: B8790241
M. Wt: 163.13 g/mol
InChI Key: QWROEEMWVHGMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyanopyrimidine-2-carboxylate is a pyrimidine derivative characterized by a cyano (-CN) group at the C5 position and a methyl ester (-COOCH₃) at the C2 position of the pyrimidine ring. Pyrimidine derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

methyl 5-cyanopyrimidine-2-carboxylate

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-5(2-8)4-10-6/h3-4H,1H3

InChI Key

QWROEEMWVHGMGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the C5 position critically influences molecular properties. Below is a comparative analysis of key derivatives:

Compound Name Substituent (C5) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 5-cyanopyrimidine-2-carboxylate* -CN C₇H₅N₃O₂ 179.14 High polarity, electron-withdrawing effects
Methyl 5-hydroxypyrimidine-2-carboxylate -OH C₆H₆N₂O₃ 170.12 Hydrogen-bonding capacity, moderate solubility in polar solvents
Methyl 5-methylpyrimidine-2-carboxylate -CH₃ C₇H₈N₂O₂ 168.15 Lipophilic, enhanced stability
Methyl 5-aminopyrimidine-2-carboxylate -NH₂ C₆H₇N₃O₂ 169.14 Nucleophilic reactivity, basicity

*Inferred properties based on structural analogs.

Key Observations :

  • Polarity: The cyano group confers higher polarity compared to methyl (-CH₃) or amino (-NH₂) groups, likely enhancing solubility in aprotic solvents like DMSO .
  • Reactivity : The electron-withdrawing -CN group may increase electrophilicity at adjacent positions, making the compound more reactive in nucleophilic substitution reactions compared to hydroxyl or methyl derivatives .

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